![molecular formula C20H12F2N2O B14194283 [4-(3,5-Difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl](phenyl)methanone CAS No. 858117-55-2](/img/structure/B14194283.png)
[4-(3,5-Difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-Difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-ylmethanone is a synthetic compound that belongs to the class of pyrrolopyridine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyridine ring system.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable nucleophile.
Attachment of the Methanone Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(3,5-Difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogenated precursors and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
4-(3,5-Difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-ylmethanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-(3,5-Difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects.
類似化合物との比較
Similar Compounds
- 4-(3,5-Difluorophenyl)-3H-pyrrolo[2,3-b]pyridin-3-ylidenemethanol
- 1-(3-Fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea
Uniqueness
Compared to similar compounds, 4-(3,5-Difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-ylmethanone is unique due to its specific structural features, such as the presence of both difluorophenyl and pyrrolopyridine groups
特性
CAS番号 |
858117-55-2 |
|---|---|
分子式 |
C20H12F2N2O |
分子量 |
334.3 g/mol |
IUPAC名 |
[4-(3,5-difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C20H12F2N2O/c21-14-8-13(9-15(22)10-14)16-6-7-23-20-18(16)17(11-24-20)19(25)12-4-2-1-3-5-12/h1-11H,(H,23,24) |
InChIキー |
CCHYCLCZUHSUIB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC3=NC=CC(=C23)C4=CC(=CC(=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


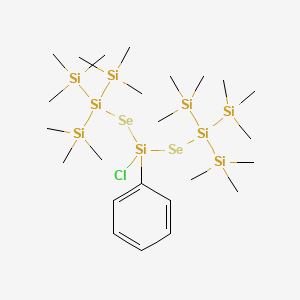

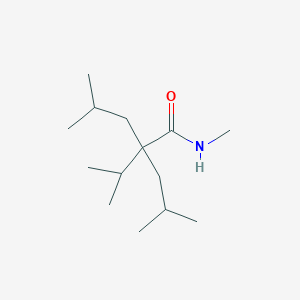
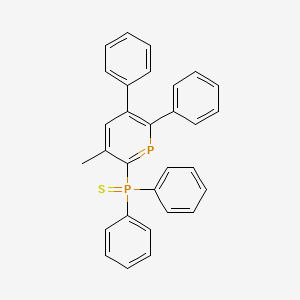
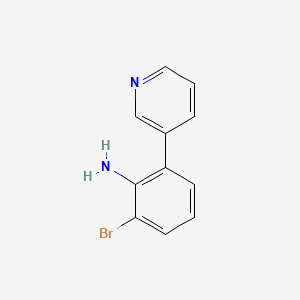
![4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one](/img/structure/B14194241.png)
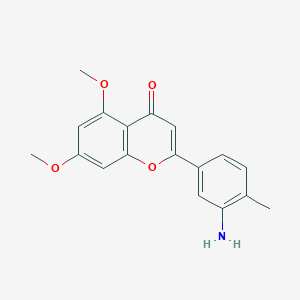
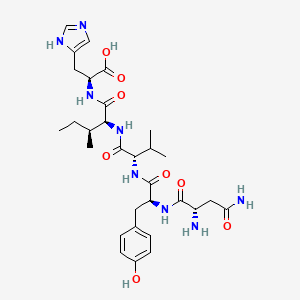
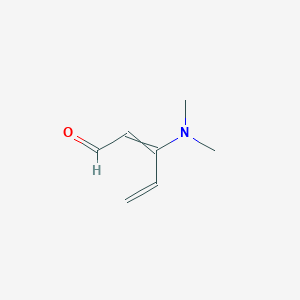
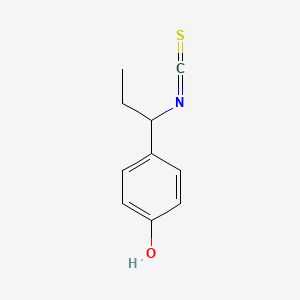
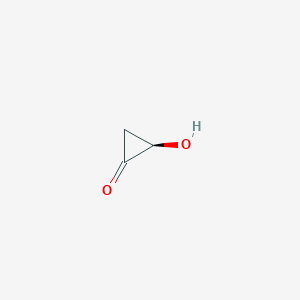
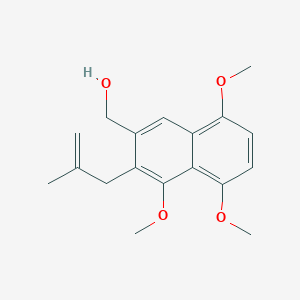

![{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14194272.png)
